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Compound of Interest

Compound Name: Dimethyl 2-propylmalonate

Cat. No.: B082164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 2-propylmalonate (CAS Numbers: 14035-96-2, 163033-62-3), a key intermediate in
organic synthesis. This document details predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) data, and characteristic Mass Spectrometry (MS) fragmentation patterns. It also
outlines standardized experimental protocols for acquiring such data, intended to support
research and development activities.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for Dimethyl 2-
propylmalonate, the following sections present a combination of predicted and characteristic
spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the predicted *H and 3C NMR spectral data for Dimethyl 2-propylmalonate.

Table 1: Predicted *H NMR Data for Dimethyl 2-propylmalonate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.73 S 6H 2 X -OCHs
~3.35 t 1H -CH(COOCH:S3)2
~1.95 m 2H -CH2-CH2-CHs
~1.35 m 2H -CH2-CH2-CHs
~0.92 t 3H -CH2-CHs

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Multiplicity (s = singlet, t = triplet, m = multiplet) and integration values are based on the

molecular structure.

Table 2: Predicted 13C NMR Data for Dimethyl 2-propylmalonate

Chemical Shift (8) ppm Assighment
~169.5 2xC=0

~52.5 2 x -OCHs
~51.0 -CH(COOCHS3)2
~32.0 -CH2-CH2-CHs
~20.0 -CH2-CH2-CHs
~13.8 -CH2-CHs

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for Dimethyl 2-propylmalonate are listed below.

Table 3: Characteristic IR Absorption Bands for Dimethyl 2-propylmalonate
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2960-2850 Medium-Strong C-H stretch (alkane)
~1750-1735 Strong C=0 stretch (ester)
~1435 Medium C-H bend (methyl)
~1250-1100 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and structure.

Table 4: Expected Mass Spectrometry Data for Dimethyl 2-propylmalonate

m/z Relative Intensity Assighment

174.1 Low [M]* (Molecular lon)
143.1 Medium [M - OCHs]*

115.1 Medium [M - COOCHs]*

88.1 High [CHs00C-CH=C=0]*
59.1 Medium [COOCHSs]*

Note: The molecular weight of Dimethyl 2-propylmalonate (CsH140a4) is 174.19 g/mol . The
fragmentation pattern is based on typical ester fragmentation pathways. A key fragment
observed for this molecule is at m/z 143, corresponding to the loss of a methoxy group [M-31]

[1].

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

sample like Dimethyl 2-propylmalonate.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b082164?utm_src=pdf-body
https://www.benchchem.com/product/b082164?utm_src=pdf-body
https://www.evitachem.com/product/evt-1215988
https://www.benchchem.com/product/b082164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of Dimethyl 2-propylmalonate in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

o The solvent should be of high purity to avoid extraneous signals.
o Transfer the solution to a clean, dry 5 mm NMR tube.

o Ensure the sample height in the tube is sufficient to be within the detection region of the
NMR probe.

e Instrument Parameters (*H NMR):

o Spectrometer: 300-600 MHz

[e]

Pulse Sequence: Standard single-pulse experiment

o

Acquisition Time: 2-4 seconds

[¢]

Relaxation Delay: 1-5 seconds

[¢]

Number of Scans: 8-16 (can be adjusted based on sample concentration)

o Spectral Width: 0-12 ppm

e Instrument Parameters (33C NMR):

o Spectrometer: 75-150 MHz

[e]

Pulse Sequence: Proton-decoupled pulse sequence

[e]

Acquisition Time: 1-2 seconds

o

Relaxation Delay: 2-5 seconds

[¢]

Number of Scans: 1024 or higher (due to the low natural abundance of 13C)
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o Spectral Width: 0-220 ppm

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm

[¢]

for 1H and 77.16 ppm for 13C) or an internal standard (e.g., Tetramethylsilane, TMS).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a small drop of Dimethyl 2-propylmalonate between two salt plates (e.g., NaCl or
KBr).

o Gently press the plates together to form a thin liquid film.
e Instrument Parameters (FT-IR):
o Scan Range: 4000-400 cm~?
o Resolution: 4 cmt
o Number of Scans: 16-32
o Mode: Transmittance or Absorbance
» Data Acquisition and Processing:
o Acquire a background spectrum of the clean, empty salt plates.

o Acquire the sample spectrum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b082164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final IR spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry (MS)

e Sample Introduction:

o Direct Infusion: Dissolve a small amount of Dimethyl 2-propylmalonate in a suitable
volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10
pg/mL. Infuse the solution directly into the ion source using a syringe pump.

o Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile
solvent. Inject a small volume (e.g., 1 pL) into the GC, where it will be vaporized and
separated before entering the mass spectrometer.

¢ |onization Method:

o Electron lonization (El): Typically used with GC-MS. A standard electron energy of 70 eV is
used to induce fragmentation.

o Mass Analyzer Parameters:

o Mass Range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 40-300).

o Scan Rate: Dependent on the instrument and sample introduction method.
e Data Analysis:

o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions.

o Compare the obtained spectrum with spectral databases if available.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Dimethyl 2-propylmalonate.
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Caption: General workflow for the spectroscopic analysis of Dimethyl 2-propylmalonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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